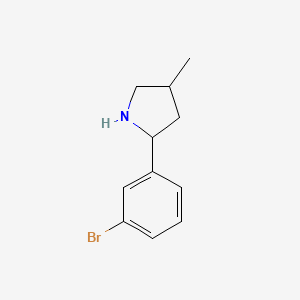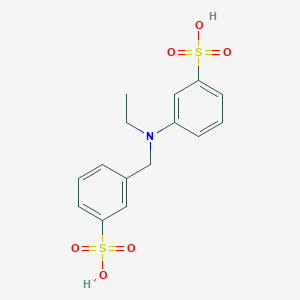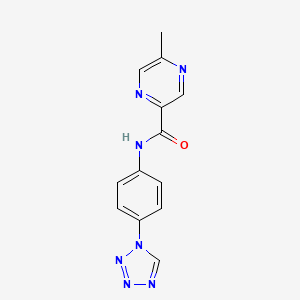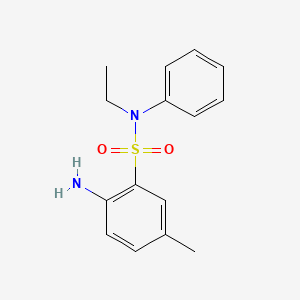
1-Methyl-5-phenylpyrimidiniumiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-phenylpyrimidiniumiodide is a chemical compound with the molecular formula C11H11IN2 It is a pyrimidinium salt, characterized by the presence of a methyl group at the 1-position and a phenyl group at the 5-position of the pyrimidine ring, with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenylpyrimidiniumiodide typically involves the reaction of 1-methylpyrimidine with iodobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and an organic solvent like acetonitrile. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-phenylpyrimidiniumiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of 1-methyl-5-phenylpyrimidine.
Substitution: Formation of 1-methyl-5-phenylpyrimidinium chloride or bromide.
Applications De Recherche Scientifique
1-Methyl-5-phenylpyrimidiniumiodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-phenylpyrimidiniumiodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Methyl-5-phenylpyrimidiniumiodide can be compared with other similar compounds, such as:
- 1-Methyl-5-phenylpyrimidinium chloride
- 1-Methyl-5-phenylpyrimidinium bromide
- 1-Methyl-5-phenylpyrimidine
Uniqueness: The presence of the iodide ion in this compound imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloride and bromide counterparts. This makes it particularly useful in specific synthetic applications where iodide is preferred.
Propriétés
Numéro CAS |
56162-62-0 |
|---|---|
Formule moléculaire |
C11H11IN2 |
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
1-methyl-5-phenylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C11H11N2.HI/c1-13-8-11(7-12-9-13)10-5-3-2-4-6-10;/h2-9H,1H3;1H/q+1;/p-1 |
Clé InChI |
KTHWBOOPWNWUJP-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC(=CN=C1)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)

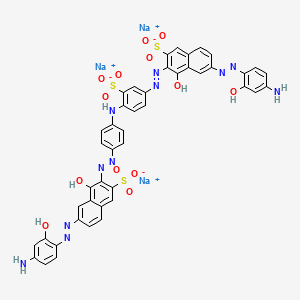
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
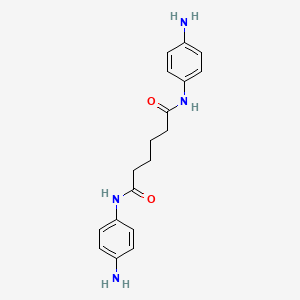

![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
